

Health and safety data for 2-Ethyl-1,3-hexanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-1,3-hexanediol**

Cat. No.: **B165326**

[Get Quote](#)

An In-depth Technical Guide on the Health and Safety of **2-Ethyl-1,3-hexanediol**

This technical guide provides a comprehensive overview of the health and safety data for **2-Ethyl-1,3-hexanediol** (CAS No. 94-96-2), intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets, regulatory assessments, and scientific literature.

Chemical and Physical Properties

2-Ethyl-1,3-hexanediol is a colorless, nearly odorless, high-boiling, and slightly viscous liquid. [1][2] It is relatively insoluble in water but soluble in alcohols and ethers.[1][2] Its hygroscopic nature means it can absorb moisture from the air.[3][4]

Property	Value	Source(s)
Synonyms	Ethohexadiol, Octylene glycol, Ethyl hexanediol	[3]
Molecular Formula	C ₈ H ₁₈ O ₂	[5]
Molecular Weight	146.23 g/mol	[1][6]
Appearance	Oily, colorless liquid	[3][4]
Odor	Odorless	[1][3]
Boiling Point	243-249 °C	[1][2][7]
Melting/Freezing Point	-40 °C (sets to glass)	[1][6][7]
Flash Point	136 °C (276.8 °F)	[1][7]
Density / Specific Gravity	~0.942 g/mL at 20-25 °C	[1][6]
Vapor Pressure	< 0.01 mm Hg at 20 °C	[3][6]
Vapor Density	5.03 (Air = 1)	[3][6]
Water Solubility	4.2 wt% at 20 °C	[1]
log Pow (Octanol/Water)	0.6	[7]
Viscosity	323 cps at 20 °C	[3]

Toxicological Data

The toxicological profile of **2-Ethyl-1,3-hexanediol** indicates low to moderate acute toxicity via oral and dermal routes, low acute inhalation toxicity, but significant potential for serious eye damage.[8][9][10] It is also noted for causing adverse reproductive and developmental effects in animal studies at high doses.[3][4]

Acute Toxicity

Sub-lethal effects observed in acute toxicity studies include sluggishness, unsteady gait, prostration (weakness/exhaustion), and congestion of the lungs and abdominal viscera.[8]

Endpoint	Species	Route	Value	Source(s)
LD ₅₀	Rat	Oral	1400 - 9281 mg/kg	[1][3][9][11]
LD ₅₀	Mouse	Oral	1900 mg/kg	[3]
LD ₅₀	Rabbit	Oral	2600 mg/kg	[3]
LD ₅₀	Rabbit	Dermal	2000 - 18700 mg/kg	[3][8][9][11]
LD ₅₀	Guinea Pig	Dermal	>10 mL/kg	[3]
LC ₀	Rat	Inhalation	> 3.8 mg/L (4 h)	[8][9]

Irritation and Sensitization

The most significant hazard associated with acute exposure is severe eye irritation.[3][4] Skin irritation is generally mild, though repeated contact can lead to more pronounced effects.[8][12]

Endpoint	Species	Result	Source(s)
Skin Irritation	Rabbit	Mild; slight erythema and edema, reversible within 48h (OECD TG 404)	[3][8][11]
Skin Irritation	Human	Minor primary irritation (13%); slight to moderate cumulative irritation (93%)	[8][12]
Eye Irritation	Rabbit	Severe; marked conjunctivitis, iritis, corneal injury (Draize test)	[3][8][11]
GHS Classification	-	Causes serious eye damage (H318)	[9][10]
Skin Sensitization	Human	Weak sensitizer; 1% of subjects became sensitized	[1][8]

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Effects Observed	Source(s)
2 years	Rat	Oral (diet)	-	Reduced growth rates; mortality at highest dose (8%)	[8]
18 weeks	Rabbit	Dermal	0.9 mL/kg/day	No evidence of toxicity	[8]

Genotoxicity and Carcinogenicity

Based on the weight of available evidence, **2-Ethyl-1,3-hexanediol** is not considered to be genotoxic.[\[8\]](#) Carcinogenicity data is limited and considered insufficient for a conclusive assessment.[\[8\]](#)

Assay	System	Result	Source(s)
Sister Chromatid Exchange	CHO cells	Negative	[8]
Micronucleus Test	Rat (in vivo)	Negative	[8]
Carcinogenicity	Mouse (dermal)	Skin lesions, inflammation; no significant increase in tumors	[8]
Carcinogenicity	Rabbit (dermal)	No increase in tumors	[8]

Reproductive and Developmental Toxicity

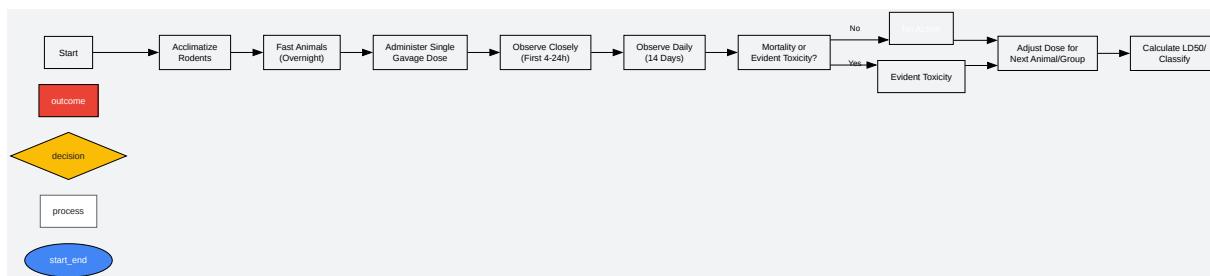
Animal studies have demonstrated that this substance can cause developmental toxicity, but typically at doses that also produce maternal toxicity.[\[3\]](#)[\[4\]](#)[\[8\]](#)

Study Type	Species	Route	NOAEL	Key Findings	Source(s)
Developmental	Rat	Gavage	1000 mg/kg/day	Maternal toxicity and lethality at ≥ 2000 mg/kg/day. Fetal toxicity and teratogenicity (tail malformation) at 2000 mg/kg/day.	[3][4][8]
Developmental	Rat	Dermal	>3768 mg/kg/day (maternal)	Decreased maternal body weight and increased liver weight at highest dose. No variations in reproductive factors.	[8]

Ecotoxicological Data

Endpoint	Species	Value	Exposure Time	Source(s)
LC ₅₀	Ictalurus punctatus (Channel catfish)	624 mg/L	96 h	[9]
EC ₅₀	Daphnia magna (Water flea)	> 100 mg/L	48 h	[9]
EC ₅₀	Desmodesmus subspicatus (Green algae)	> 100 mg/L	72 h	[9]
NOEC	Microorganisms	31.2 mg/L	28 d	[9]

Experimental Protocols

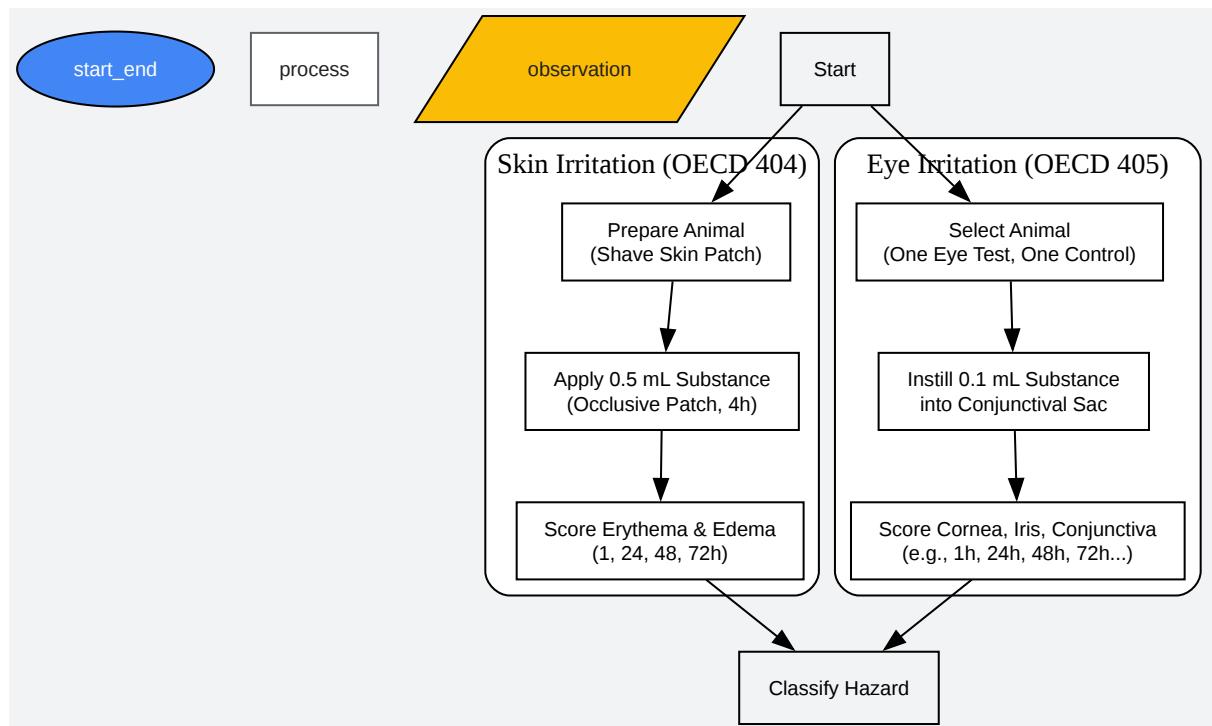

Detailed experimental methodologies are crucial for the interpretation of toxicological data. The studies cited for **2-Ethyl-1,3-hexanediol** often follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity Testing (Based on OECD TG 420, 423, 425)

The goal of acute oral toxicity studies is to determine the dose of a substance that causes mortality or significant adverse effects after a single oral administration.[13][14][15]

- Principle: A stepwise procedure is used where a single group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next group. This minimizes the number of animals required.[14][16]
- Animal Selection: Healthy, young adult rodents (commonly rats, preferably females) are used.[15][16] Animals are acclimatized to laboratory conditions before the study.
- Dose Administration: The test substance is administered by gavage in a single dose.[16] Animals are fasted (food, but not water, withheld) overnight prior to dosing to promote absorption.[15][16] The volume administered is typically limited (e.g., ≤1 mL/100g body weight for rodents in non-aqueous vehicles).[15]

- Observation Period: Animals are observed closely for the first several hours post-dosing and then daily for at least 14 days.[16][17] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and nervous system effects.[16] Body weight is recorded weekly.[17]
- Endpoint: The primary endpoint is mortality, but signs of evident toxicity are also recorded to determine the appropriate toxic class or LD₅₀ value.[13][17] A full necropsy is performed on all animals at the end of the study.[17]


[Click to download full resolution via product page](#)

Workflow for Acute Oral Toxicity Testing.

Dermal and Ocular Irritation Testing (Based on OECD TG 404 & 405)

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) changes to the skin or eye upon contact.

- Principle: The test substance is applied to the skin or into the conjunctival sac of the eye of an animal (typically an albino rabbit) and the resulting effects are scored and evaluated.
- Skin Irritation (TG 404): A small amount (e.g., 0.5 mL) of the undiluted substance is applied to a shaved patch of skin on the animal's back.[8] The patch is covered with an occlusive dressing for a set period, usually 4 hours.[8] The dressing is then removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Eye Irritation (TG 405): A small volume (e.g., 0.1 mL) of the substance is instilled into the conjunctival sac of one eye of the rabbit.[8] The other eye serves as an untreated control. The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at set intervals after application.[8]

[Click to download full resolution via product page](#)

Workflow for Skin and Eye Irritation Testing.

Developmental Toxicity Study (Based on OECD TG 414)

This type of study is designed to provide information on the potential effects of a substance on pregnant females and the developing embryo and fetus.

- Principle: The test substance is administered to pregnant animals (usually rats or rabbits) during the period of major organogenesis.[8]
- Dose Administration: At least three dose levels and a concurrent control group are used. The highest dose is intended to produce some maternal toxicity but not more than 10% mortality. [18] The lowest dose should not induce any observable adverse effects (NOAEL).[18] For the gavage study on **2-Ethyl-1,3-hexanediol**, doses were given daily from gestation day 6 to 15.[8]
- Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption. Just prior to normal delivery, the dams are euthanized, and the uterus is examined.
- Endpoints: Maternal endpoints include mortality, body weight, and liver weight.[8] Developmental endpoints include the number of viable fetuses, fetal body weights, sex ratio, and detailed examination of fetuses for any external, visceral, or skeletal abnormalities (teratogenicity).[3][4]

Safety and Handling

- Hazard Summary: WARNING! Causes serious eye damage.[9][10] May be harmful if swallowed or absorbed through the skin.[3][4] Animal studies have shown adverse reproductive and fetal effects at high doses.[3][4]
- Personal Protective Equipment (PPE):
 - Eyes: Chemical splash goggles are required.[3] An eyewash facility should be readily available.[3]
 - Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

- Respiratory: Use with adequate ventilation. If workplace conditions warrant, a respirator program meeting OSHA or European standards must be followed.[3]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention.[3][4]
 - Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
 - Ingestion: If victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[3]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong acids).[3] Protect from moisture.[3]
- Spills: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure adequate ventilation.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. penpoly.com [penpoly.com]
- 2. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
- 5. fishersci.fr [fishersci.fr]
- 6. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. echemi.com [echemi.com]
- 10. chemos.de [chemos.de]
- 11. The acute toxicity and primary irritancy of 2-ethyl-1,3-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. umwelt-online.de [umwelt-online.de]
- 17. oecd.org [oecd.org]
- 18. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Health and safety data for 2-Ethyl-1,3-hexanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165326#health-and-safety-data-for-2-ethyl-1-3-hexanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com